9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxyimino group attached to an indeno[1,2-b]pyrazine core, with two cyano groups at positions 2 and 3. Its structure imparts significant electron-withdrawing characteristics, making it a valuable candidate for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile with benzyl alcohol in the presence of an oxidizing agent to form the benzyloxyimino derivative . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyimino group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
Scientific Research Applications
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into its biological activity may uncover therapeutic applications, such as anticancer or antimicrobial properties.
Mechanism of Action
The mechanism by which 9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property influences its interactions with other molecules, including biological targets. The compound can modulate the electronic properties of materials it is incorporated into, affecting processes such as charge transfer and light absorption. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
9-((Allyloxy)imino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Similar in structure but with an allyloxy group instead of a benzyloxy group.
Halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile derivatives: These compounds feature halogen atoms, which further enhance their electron-withdrawing properties.
Uniqueness
9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile stands out due to its specific combination of the benzyloxyimino group and the indeno[1,2-b]pyrazine core. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic interactions, such as in organic electronics and photovoltaic devices .
Properties
Molecular Formula |
C20H11N5O |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(9Z)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19- |
InChI Key |
GKOWDIBLCDZJHF-PLRJNAJWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N |
Origin of Product |
United States |
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